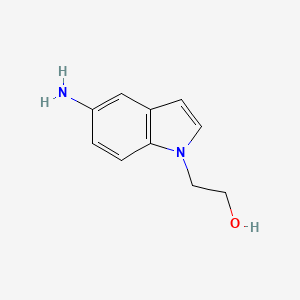

1-(2-Hidroxietil)-1H-indol-5-amina

Descripción general

Descripción

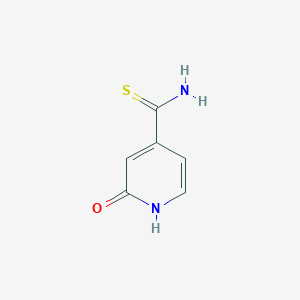

2-(5-amino-1H-indol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(5-amino-1H-indol-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-1H-indol-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Los derivados del indol, incluido 1-(2-Hidroxietil)-1H-indol-5-amina, se han estudiado ampliamente por su potencial en la terapia del cáncer. Exhiben propiedades que pueden inhibir el crecimiento de las células cancerosas y pueden utilizarse en el desarrollo de nuevos fármacos anticancerígenos .

Actividad antimicrobiana

Estos compuestos también muestran promesa como agentes antimicrobianos. Su estructura les permite interactuar con los componentes celulares microbianos, lo que podría conducir al desarrollo de nuevos antibióticos para combatir las cepas resistentes de bacterias .

Trastornos neurodegenerativos

La parte indol se está investigando por sus efectos neuroprotectores, que podrían ser beneficiosos en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson al prevenir el daño neuronal .

Aplicaciones antiinflamatorias

Se sabe que los derivados del indol poseen propiedades antiinflamatorias, lo que los convierte en candidatos para el tratamiento de enfermedades inflamatorias crónicas, incluida la artritis y la enfermedad inflamatoria intestinal .

Protección cardiovascular

La investigación ha indicado que los compuestos del indol pueden proteger los tejidos cardiovasculares del daño. Pueden desempeñar un papel en la prevención de enfermedades cardíacas al reducir el estrés oxidativo y la inflamación en las células cardíacas .

Propiedades antivirales y anti-VIH

Estos compuestos han mostrado actividad contra varios virus, incluido el VIH. Pueden inhibir la replicación viral y pueden conducir a nuevos tratamientos para infecciones virales .

Efectos antioxidantes

Las propiedades antioxidantes de los derivados del indol pueden ayudar a neutralizar los radicales libres, que están implicados en el envejecimiento y diversas enfermedades. Esto los hace útiles en la investigación dirigida a prolongar la vida útil y tratar las afecciones relacionadas con la edad .

Potencial antidiabético

Los derivados del indol se han explorado por sus efectos antidiabéticos, ya que pueden influir en el metabolismo de la glucosa y la sensibilidad a la insulina, ofreciendo un nuevo enfoque para controlar la diabetes .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

It is known that the compound is a sleep-inducing liver metabolite formed post disulfiram or during alcoholic fermentation . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier to exert its effects.

Result of Action

It is known that indole derivatives show various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Action Environment

It is known that the compound is a liver metabolite formed post disulfiram or during alcoholic fermentation , suggesting that its action may be influenced by the metabolic state of the liver and the presence of alcohol.

Análisis Bioquímico

Biochemical Properties

It is known that indole derivatives, which 2-(5-amino-1H-indol-1-yl)ethan-1-ol is a part of, have diverse biological activities . They can interact with multiple receptors, enzymes, proteins, and other biomolecules .

Cellular Effects

Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 2-(5-amino-1H-indol-1-yl)ethan-1-ol in laboratory settings .

Dosage Effects in Animal Models

The effects of 2-(5-amino-1H-indol-1-yl)ethan-1-ol at different dosages in animal models have not been extensively studied .

Metabolic Pathways

The metabolic pathways involving 2-(5-amino-1H-indol-1-yl)ethan-1-ol are not well-defined . Indole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2-(5-aminoindol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXBPYUFLVXOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCO)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1523128.png)

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine](/img/structure/B1523133.png)

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1523134.png)

![8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1523139.png)

![4-[4-(Chloromethyl)benzoyl]morpholine](/img/structure/B1523140.png)